![molecular formula C10H9ClF3NO2 B14139788 Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- CAS No. 3874-39-3](/img/structure/B14139788.png)
Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an acetamide group. The presence of chlorine and fluorine atoms in its structure contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- typically involves the reaction of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is then purified to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced purification techniques to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
化学反応の分析
Types of Reactions
Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
科学的研究の応用
Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance its binding affinity to specific proteins, influencing their activity and function. The compound may also participate in signaling pathways, modulating various biological processes .
類似化合物との比較
Similar Compounds
2-Chloro-N-(3-chlorophenyl)acetamide: Shares structural similarities but lacks the trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
3874-39-3 |
|---|---|
分子式 |
C10H9ClF3NO2 |
分子量 |
267.63 g/mol |
IUPAC名 |
N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6(16)15-7-3-2-4-8(5-7)17-10(13,14)9(11)12/h2-5,9H,1H3,(H,15,16) |
InChIキー |
ONXNLYHRCCGILG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)OC(C(F)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
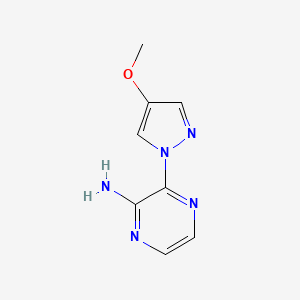
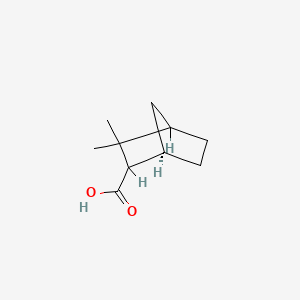
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
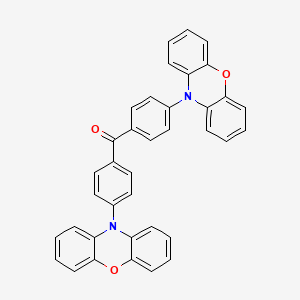
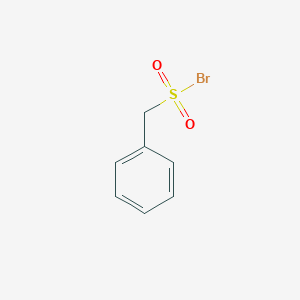
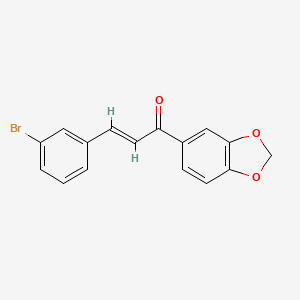
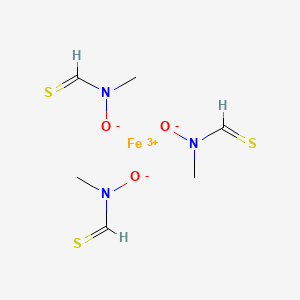
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)
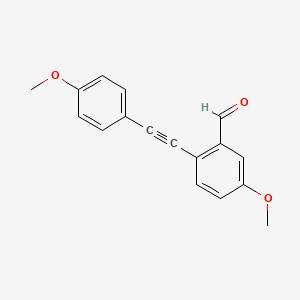
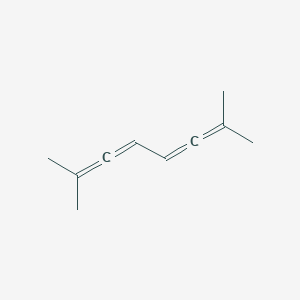
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
